1-(4-Bromo-6-methoxypyridin-2-YL)ethanone

Description

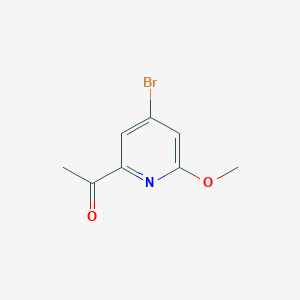

Substituted pyridyl ethanones represent a significant class of compounds within the broader field of heterocyclic chemistry. Their structural framework, featuring a pyridine (B92270) ring appended with an ethanone (B97240) group, serves as a versatile scaffold for the development of novel molecules with diverse applications. This article explores the chemical significance of this class, with a specific focus on the compound 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromo-6-methoxypyridin-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5(11)7-3-6(9)4-8(10-7)12-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIBNXIIHGWECHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC(=CC(=C1)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 1 4 Bromo 6 Methoxypyridin 2 Yl Ethanone

Reactivity of the Bromo Substituent

The bromine atom at the C4 position of the pyridine (B92270) ring is a key site for functionalization. Its reactivity is influenced by the electronic properties of the pyridine ring and the presence of the methoxy (B1213986) and acetyl groups.

While direct nucleophilic aromatic substitution (SNAr) on halopyridines can be challenging, the presence of activating groups can facilitate such reactions. For methoxypyridines, amination reactions have been achieved using specialized reagents. For instance, a protocol utilizing sodium hydride (NaH) in the presence of lithium iodide (LiI) has been developed for the nucleophilic amination of methoxypyridines, providing access to various aminopyridine derivatives. This method has been shown to be effective for C2 and C4-amination without the need for a strong electron-withdrawing group.

It is important to note that the reactivity in SNAr reactions is highly dependent on the position of the leaving group and the nature of the nucleophile. In some dihalopyridines, substitution can be selectively directed to either the C2 or C4 position based on the reaction conditions and the nucleophile used.

Table 1: Nucleophilic Amination of Methoxypyridines

| Reagents | Nucleophile | Product | Reference |

|---|---|---|---|

| NaH, LiI | Piperidine | Aminopyridine derivative | sigmaaldrich.com |

| NaH, LiI | Pyrrolidine | Aminopyridine derivative | sigmaaldrich.com |

| NaH, LiI | Azepane | Aminopyridine derivative | sigmaaldrich.com |

The bromine atom on the pyridine ring is well-suited for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling an organohalide with an organoboron compound. Bromopyridine derivatives are common substrates for Suzuki-Miyaura reactions. For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully coupled with various arylboronic acids using a Pd(PPh3)4 catalyst. nih.gov Similarly, an efficient Suzuki-Miyaura reaction has been developed for unprotected ortho-bromoanilines, demonstrating compatibility with a range of boronic esters. libretexts.org These examples suggest that 1-(4-bromo-6-methoxypyridin-2-yl)ethanone would be a suitable substrate for such transformations.

Mizoroki-Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. libretexts.org This reaction has been successfully applied to various aromatic bromides, including bromopyridines. For instance, 3-bromo-5-methoxypyridine (B189597) has been coupled with fluorous alkenes using a Pd(OAc)2 catalyst. libretexts.org

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction used for the formation of carbon-nitrogen bonds. It provides a versatile method for the amination of aryl halides. The mechanism of the Buchwald-Hartwig reaction catalyzed by palladium complexes with N-heterocyclic carbene ligands has been studied in detail, revealing a "cocktail"-type catalytic system. nih.gov This reaction would likely be applicable to this compound for the introduction of various amine functionalities.

Table 2: Examples of Palladium-Catalyzed Reactions on Bromopyridine Derivatives

| Reaction | Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh3)4, K3PO4 | Arylated pyrimidine | nih.gov |

| Mizoroki-Heck | 3-bromo-5-methoxypyridine | Fluorous alkene | Pd(OAc)2, n-Bu4N+Br-, NaOAc | Substituted alkene | libretexts.org |

| Buchwald-Hartwig | 4-bromo-N,N-dimethylaniline | Morpholine | Pd/NHC complex, tBuOK | Arylamine | nih.gov |

Reductive debromination, the removal of the bromine atom and its replacement with a hydrogen atom, can be achieved through various methods. While specific studies on this compound are not available, general methods for the reductive dehalogenation of aryl halides are well-established. These methods often involve radical pathways and can be initiated by organic photoredox catalysts. nrochemistry.com Another approach involves the use of certain anisidines, which have been shown to be effective in the reductive debromination of vic-dibromides containing α-bromoaromatic moieties. wikipedia.orgorganic-chemistry.org

Reactivity of the Ethanone (B97240) Moiety

The ethanone (acetyl) group at the C2 position offers another site for chemical modification, primarily through oxidation and reduction reactions targeting the ketone functionality.

The oxidation of the acetyl group in acetylpyridines can lead to various products depending on the reagents and reaction conditions.

Baeyer-Villiger Oxidation: This reaction converts a ketone into an ester using a peroxyacid or peroxide as the oxidant. wikipedia.orgniscpr.res.in The regioselectivity of the Baeyer-Villiger oxidation is dependent on the migratory aptitude of the groups attached to the carbonyl carbon. For an aryl alkyl ketone, the aryl group typically migrates in preference to the methyl group. This would result in the formation of a pyridyl acetate (B1210297) derivative.

Haloform Reaction: The haloform reaction is a specific oxidation of methyl ketones in the presence of a base and a halogen (chlorine, bromine, or iodine). This reaction converts the acetyl group into a carboxylate and produces a haloform (chloroform, bromoform, or iodoform). This method provides a route to the corresponding pyridine-2-carboxylic acid derivative.

Table 3: Potential Oxidation Reactions of the Ethanone Moiety

| Reaction | Oxidant | Expected Product | Reference |

|---|---|---|---|

| Baeyer-Villiger | Peroxyacid (e.g., m-CPBA) | Pyridyl acetate derivative | wikipedia.orgniscpr.res.in |

| Haloform | Base, Halogen (e.g., NaOH, Br2) | Pyridine-2-carboxylic acid derivative |

The ketone of the ethanone moiety can be reduced to either a secondary alcohol or completely to a methylene (B1212753) group.

Reduction to an Alcohol: The reduction of acetylpyridines to the corresponding pyridylethanols is a common transformation. This can be achieved using various reducing agents. For example, the asymmetric cathodic reduction of 2-acetylpyridine (B122185) at a mercury electrode in the presence of chiral alkaloids like brucine (B1667951) or strychnine (B123637) can produce optically active pyridylethanols.

Reduction to an Alkyl Group: More vigorous reduction conditions can lead to the complete reduction of the carbonyl group to a methylene group, converting the acetylpyridine to an ethylpyridine. The reduction of acetylpyridines with zinc and formic acid has been shown to afford the corresponding ethylpyridines in good yields.

Table 4: Reduction Reactions of Acetylpyridines

| Reducing Agent(s) | Product | Reference |

|---|---|---|

| Zinc, Formic Acid | Ethylpyridine | |

| Zinc, Acetic Acid | Mixture of Ethylpyridine and Pyridylethanol | |

| Amalgamated Zinc, Hydrochloric Acid | Pyridylethanol (main product) | |

| Cathodic reduction with chiral alkaloids | Optically active Pyridylethanol |

Nucleophilic Additions to the Carbonyl

The ethanone substituent on the this compound molecule features a carbonyl group (C=O), which is a primary site for nucleophilic addition reactions. The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom draws electron density away from the carbon. masterorganicchemistry.com This inherent electrophilicity makes the carbonyl carbon susceptible to attack by a wide range of nucleophiles.

The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to the breaking of the C=O pi bond and the formation of a tetrahedral intermediate where the oxygen atom carries a negative charge. masterorganicchemistry.com The rate and reversibility of this addition are influenced by the strength of the nucleophile. Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents) or hydride reagents (e.g., sodium borohydride), typically result in an irreversible addition, leading to the formation of alcohols after a workup step. masterorganicchemistry.com Weaker nucleophiles may engage in reversible addition reactions. masterorganicchemistry.com

| Reagent Type | Product Class (after workup) | Reaction Description |

| Sodium Borohydride (NaBH₄) | Secondary Alcohol | Reduction of the ketone to a secondary alcohol. |

| Grignard Reagents (R-MgBr) | Tertiary Alcohol | Addition of an alkyl/aryl group to form a tertiary alcohol. |

| Cyanide (e.g., HCN/NaCN) | Cyanohydrin | Formation of a cyanohydrin, a precursor for other functional groups. |

Reactivity of the Methoxy Group

The 6-methoxy group (-OCH₃) is an ether linkage and can potentially undergo cleavage under specific reaction conditions to yield a hydroxyl group (a pyridone or hydroxypyridine tautomer). This transformation, known as O-demethylation, is a common reaction for aryl methyl ethers.

The cleavage of such ethers typically requires strong reagents due to the stability of the C-O bond. Common laboratory methods for ether cleavage include the use of strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or powerful Lewis acids such as boron tribromide (BBr₃). The reaction mechanism with HBr, for instance, involves the protonation of the ether oxygen, followed by a nucleophilic attack by the bromide ion on the methyl group in an Sₙ2 reaction, releasing methyl bromide as a byproduct.

The electronic nature of the pyridine ring impacts the conditions required for this cleavage. The electron-deficient character of the ring can make the ether oxygen less basic and therefore more difficult to protonate, potentially necessitating harsher reaction conditions (e.g., higher temperatures or longer reaction times) compared to methoxy groups on electron-rich aromatic systems.

| Reagent | Conditions | Typical Byproduct |

| Boron Tribromide (BBr₃) | Often at low temperatures in an inert solvent (e.g., CH₂Cl₂) | CH₃Br (after workup) |

| Hydrobromic Acid (HBr) | Typically requires heating | CH₃Br |

| Hydroiodic Acid (HI) | Typically requires heating | CH₃I |

Electrophilic and Nucleophilic Behavior of the Pyridine Nitrogen

The nitrogen atom within the pyridine ring of this compound possesses a lone pair of electrons in an sp² hybrid orbital. uoanbar.edu.iq This lone pair is not part of the aromatic π-system, which allows the nitrogen to exhibit basic and nucleophilic properties, similar to a tertiary amine. wikipedia.org

The nitrogen can act as a base by accepting a proton from an acid to form a pyridinium (B92312) salt. wikipedia.org It can also act as a nucleophile, reacting with electrophiles such as alkyl halides (in quaternization reactions) or Lewis acids. researchgate.net

Influence of Substituent Electronic and Steric Effects on Reaction Pathways

The chemical reactivity of this compound is a complex interplay of the electronic and steric effects of its three substituents. These effects dictate the reactivity at various sites, including the carbonyl carbon, the pyridine nitrogen, and the ring itself.

Electronic Effects:

6-Methoxy Group: The methoxy group has an electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity but a strong electron-donating resonance effect (+R) by donating a lone pair into the ring system. This group tends to direct electrophilic attack to positions ortho and para to it, though the pyridine ring is already deactivated.

2-Acetyl Group: The acetyl group is strongly electron-withdrawing through both inductive (-I) and resonance (-R) effects. It significantly deactivates the ring towards electrophiles, reduces the nitrogen's basicity, and increases the electrophilicity of its own carbonyl carbon.

Steric Effects:

The acetyl group at the 2-position and the methoxy group at the 6-position are adjacent to the pyridine nitrogen. Their physical bulk can create steric hindrance, impeding the approach of large electrophiles or Lewis acids to the nitrogen atom. chegg.com This steric shielding can influence the rate and feasibility of reactions involving the nitrogen lone pair. chegg.com For example, reaction with a bulky Lewis acid might be slower than with a simple proton. chegg.com

The combination of these effects leads to distinct reactivity patterns. The strong deactivation by the bromo and acetyl groups makes electrophilic aromatic substitution on the pyridine ring very difficult. uoanbar.edu.iq Conversely, the enhanced electrophilicity of the carbonyl carbon makes it a prime target for nucleophilic addition. The basicity of the pyridine nitrogen is significantly suppressed by the cumulative electron-withdrawing and potential steric effects of the adjacent substituents.

| Substituent | Position | Inductive Effect | Resonance Effect | Net Electronic Effect | Steric Effect on Nitrogen |

| Bromo | 4 | -I (Withdrawing) | +R (Donating) | Withdrawing | Minimal |

| Methoxy | 6 | -I (Withdrawing) | +R (Donating) | Donating (at C5) | Moderate |

| Acetyl | 2 | -I (Withdrawing) | -R (Withdrawing) | Strongly Withdrawing | Moderate |

Spectroscopic Data for this compound Not Publicly Available

While general principles of spectroscopic techniques can predict the expected types of signals for a molecule with its structure—a substituted pyridine ring with bromo, methoxy, and acetyl groups—the precise chemical shifts, coupling constants, vibrational frequencies, and absorption maxima that constitute "detailed research findings" could not be located.

Consequently, the generation of a scientifically accurate article with the requested specific data tables and in-depth analysis for each subsection of the outline is not possible. The creation of such content would require speculation and would not be based on verifiable, published research, thereby failing to meet the standards of scientific accuracy and reliance on diverse, authoritative sources.

Spectroscopic Characterization Techniques for 1 4 Bromo 6 Methoxypyridin 2 Yl Ethanone

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Absorption Studies and Chromophore Analysis

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule. The chromophores present in 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone are the substituted pyridine (B92270) ring and the acetyl group. The pyridine ring itself exhibits π → π* transitions, typically observed in the UV region. The presence of substituents—a bromine atom, a methoxy (B1213986) group, and an acetyl group—is expected to influence the position and intensity of these absorption bands.

The methoxy group, being an auxochrome, is likely to cause a bathochromic (red) shift of the π → π* transition of the pyridine ring due to its electron-donating nature. The acetyl group, a chromophore itself, will introduce an n → π* transition, which is typically weaker and appears at a longer wavelength than the π → π* transitions. The bromine atom may also contribute to a slight red shift. A theoretical analysis of the electronic absorption spectrum would be beneficial in predicting the exact wavelengths of maximum absorption (λmax). For comparison, substituted pyridines and acetophenones show characteristic absorptions in the 250-350 nm range.

Table 1: Expected Electronic Transitions for this compound

| Chromophore/Functional Group | Expected Transition | Predicted Wavelength Range (nm) |

| Substituted Pyridine Ring | π → π | 250 - 300 |

| Acetyl Group | n → π | 300 - 350 |

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, with a molecular formula of C8H8BrNO2, the expected exact mass can be calculated. The presence of bromine is particularly significant, as its isotopic pattern (79Br and 81Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 isotopic cluster in the mass spectrum, providing strong evidence for the presence of a single bromine atom.

While specific HRMS data for this compound is not publicly available, analysis of similar structures confirms the utility of this technique. For instance, HRMS analysis of other brominated organic compounds consistently shows the expected isotopic pattern and provides mass accuracy within a few parts per million (ppm), allowing for confident molecular formula assignment.

Table 2: Calculated Mass Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

| C8H8Br79NO2 | 228.9793 |

| C8H8Br81NO2 | 230.9772 |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for assessing the purity of a compound and analyzing complex mixtures. These techniques separate components of a mixture based on their interactions with a stationary phase, and the mass spectrometer provides mass information for each eluted component.

For this compound, a reversed-phase LC or UPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid additive to improve peak shape. The purity of the compound can be determined by the area percentage of the main peak in the chromatogram. LC-MS would further confirm the identity of the main peak and any impurities by providing their respective mass-to-charge ratios. The use of UPLC would offer higher resolution and faster analysis times compared to conventional HPLC. Commercial suppliers of this compound mention the use of UPLC for quality control, indicating its suitability for purity assessment. bldpharm.com

X-ray Diffraction Analysis

Single crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information about bond lengths, bond angles, and stereochemistry, confirming the absolute structure of a molecule.

To date, the crystal structure of this compound has not been reported in the crystallographic databases. However, obtaining suitable single crystals of this compound would allow for its complete structural elucidation. The resulting data would reveal the planarity of the pyridine ring, the orientation of the methoxy and acetyl substituents, and any intermolecular interactions, such as hydrogen bonding or halogen bonding, in the solid state. For comparison, the crystal structures of related bromo-substituted aromatic compounds have been determined, providing valuable insights into their molecular geometries and packing arrangements. researchgate.net

Table 3: Required Parameters for Single Crystal X-ray Diffraction

| Parameter | Description |

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Atomic Coordinates | The x, y, and z coordinates of each atom in the asymmetric unit. |

Computational and Theoretical Investigations of 1 4 Bromo 6 Methoxypyridin 2 Yl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, allowing for the detailed study of molecular systems. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. From this, a wide array of properties can be derived. For a substituted pyridine (B92270) derivative like 1-(4-Bromo-6-methoxypyridin-2-YL)ethanone, these calculations can elucidate the effects of the bromo, methoxy (B1213986), and acetyl substituents on the pyridine ring's geometry and electronic distribution.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry due to its favorable balance of accuracy and computational cost. arxiv.org DFT methods calculate the electronic energy of a molecule based on its electron density, rather than the complex many-electron wavefunction. This approach is widely used to predict the ground-state properties of organic molecules, including substituted pyridine compounds. nih.govresearcher.lifemdpi.com

A fundamental step in any computational study is geometry optimization, a process that locates the minimum energy structure of a molecule on its potential energy surface. youtube.com This optimized geometry corresponds to the most stable arrangement of the atoms and provides key structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, DFT calculations would predict how the substituents distort the pyridine ring from perfect hexagonal symmetry and determine the precise bond lengths of the C-Br, C-O, and C=O groups.

Conformational analysis is particularly important for this molecule due to the rotational freedom around the single bond connecting the acetyl group to the pyridine ring. The orientation of the acetyl group relative to the pyridine nitrogen can lead to different conformers, such as cis and trans forms. Theoretical calculations can determine the relative energies of these conformers, identifying the most stable or predominant form. researchgate.net Studies on similar acetylpyridine molecules have shown that computational methods can effectively predict these conformational preferences. rsc.orgrsc.org

Table 1: Predicted Optimized Geometric Parameters for this compound using DFT Note: These are representative values based on calculations of similar molecules and are intended for illustrative purposes.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-Br | 1.89 Å |

| C-O (methoxy) | 1.36 Å | |

| C=O (acetyl) | 1.23 Å | |

| C-C (ring-acetyl) | 1.51 Å | |

| N-C (ring) | 1.34 Å | |

| Bond Angle | C-C-Br | 119.5° |

| C-C-O (methoxy) | 125.0° | |

| C-C=O (acetyl) | 120.5° |

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic positions, DFT can predict the vibrational frequencies and their corresponding normal modes (the specific atomic motions for each vibration). youtube.commdpi.comchemrxiv.org These predicted spectra can then be compared with experimental data to confirm the molecular structure and assign spectral peaks to specific functional groups.

For this compound, key predicted vibrations would include the C=O stretching of the acetyl group, C-Br stretching, C-O stretching of the methoxy group, and various pyridine ring stretching and bending modes. It is a common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from the harmonic approximation and basis set limitations, thereby improving the agreement with experimental values. researchgate.net

Table 2: Predicted Key Vibrational Frequencies for this compound using DFT Note: These are representative values based on calculations of similar molecules and are intended for illustrative purposes.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch | Acetyl | ~1700 |

| C-N Stretch | Pyridine Ring | ~1580 |

| C-C Stretch | Pyridine Ring | ~1470 |

| C-O Stretch | Methoxy | ~1250 |

| C-H Bending | Methyl/Ring | ~1360, ~800 |

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals and are critical for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate an electron (nucleophilicity), while the LUMO energy reflects its ability to accept an electron (electrophilicity). irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial descriptor of molecular stability and reactivity. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. mdpi.com For this compound, analysis of the HOMO and LUMO electron density distributions would reveal the likely sites for electronic interactions. The HOMO is often localized on the electron-rich parts of the molecule, such as the methoxy group and the pyridine ring, while the LUMO may be concentrated on the electron-withdrawing acetyl group and the pyridine ring. researchgate.netresearchgate.net

Table 3: Predicted Frontier Molecular Orbital Energies for this compound using DFT Note: These are representative values based on calculations of similar molecules and are intended for illustrative purposes.

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

Besides DFT, other quantum chemical methods are also employed in computational studies. Ab initio (Latin for "from the beginning") methods are based on first principles without using experimental data for parametrization. Hartree-Fock (HF) is the simplest ab initio method, but it neglects electron correlation. Møller-Plesset perturbation theory (MP2) is a post-HF method that includes electron correlation, offering higher accuracy at a greater computational cost. researchgate.net These methods are often used for benchmarking the results of less computationally expensive methods. researchgate.net

Semi-empirical methods, such as Austin Model 1 (AM1) and Parametric Model 3 (PM3), are based on the HF formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. uni-muenchen.deuomustansiriyah.edu.iqwikipedia.org This makes them significantly faster than ab initio or DFT methods, allowing for the study of much larger molecular systems. researchgate.netcore.ac.uk While less accurate, they are useful for preliminary geometry optimizations, conformational searches, and for modeling large molecules where higher-level calculations are not feasible.

Density Functional Theory (DFT) Studies for Ground State Properties

Molecular Descriptors and Reactivity Indices

The results from quantum chemical calculations can be used to derive a variety of molecular descriptors and reactivity indices that quantify different aspects of a molecule's behavior. These descriptors are valuable in structure-activity relationship studies.

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance of a molecule to a change in its electron distribution. A hard molecule has a large HOMO-LUMO gap. irjweb.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, quantifying its electrophilic character. nih.gov

In addition to these global descriptors, local reactivity indices like Fukui functions can be calculated to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Table 4: Predicted Global Reactivity Descriptors for this compound Note: These values are calculated from the illustrative HOMO/LUMO energies in Table 3 and are for representative purposes.

| Descriptor | Formula | Predicted Value (eV) |

|---|---|---|

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 4.15 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.35 |

| Chemical Softness (S) | 1 / (2η) | 0.21 |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comacs.orgwikipedia.org The energy of the HOMO is indicative of a molecule's ability to donate electrons, characterizing its nucleophilicity, while the LUMO's energy reflects its capacity to accept electrons, defining its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. scispace.comscielo.brniscpr.res.in A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted pyridine ring, while the LUMO is likely to be centered on the electron-withdrawing acetyl group and the pyridine ring itself. This distribution would suggest that the molecule can act as both an electron donor and acceptor, participating in a variety of chemical reactions.

To illustrate the typical values obtained from such an analysis, the following table presents FMO data for related 2-acetylpyridine (B122185) derivatives, calculated using Density Functional Theory (DFT) with the B3LYP functional and a 6-311G basis set. scispace.comscielo.brresearchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-acetylpyridine | -6.89 | -1.95 | 4.94 |

| Substituted 2-acetylpyridine Derivative 1 | -6.45 | -2.18 | 4.27 |

| Substituted 2-acetylpyridine Derivative 2 | -6.58 | -2.23 | 4.35 |

The relatively low energy gap in these analogous compounds indicates a high degree of reactivity, a characteristic that would likely be shared by this compound. scispace.comscielo.br Such FMO analysis is crucial for predicting how the molecule will interact with other reagents in chemical syntheses.

Molecular Electrostatic Potential (MESP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It provides a color-coded map of the electrostatic potential on the electron density surface, allowing for the intuitive identification of electrophilic and nucleophilic sites. libretexts.org In a typical MESP map, regions of negative electrostatic potential, which are susceptible to electrophilic attack, are colored red, while areas of positive potential, prone to nucleophilic attack, are depicted in blue. researchgate.netwolfram.comresearchgate.net Green and yellow regions represent areas of neutral or intermediate potential.

For this compound, the MESP map would be expected to show a significant region of negative potential (red) around the oxygen atom of the acetyl group and the nitrogen atom of the pyridine ring, highlighting their nucleophilic character. Conversely, the hydrogen atoms of the methyl group in the acetyl moiety and the regions around the bromine atom would likely exhibit a positive potential (blue), indicating their electrophilic nature.

The distribution of colors on the MESP surface provides a clear and predictive guide to the molecule's intermolecular interactions and reactivity patterns. For instance, the negative potential around the carbonyl oxygen suggests a likely site for protonation or coordination to a metal cation.

Dipole Moment Calculations

For comparison, theoretical calculations on related 2-acetylpyridine derivatives have yielded the following dipole moments: scispace.comscielo.brresearchgate.net

| Compound | Dipole Moment (Debye) |

| 2-acetylpyridine | 3.12 |

| Substituted 2-acetylpyridine Derivative 1 | 2.89 |

| Substituted 2-acetylpyridine Derivative 2 | 3.54 |

These values indicate that molecules of this class are polar, and it is expected that this compound would also possess a notable dipole moment.

Atomic Charge Distribution Analysis (e.g., Mulliken Charges)

Atomic charge distribution analysis provides a quantitative estimate of the partial charge residing on each atom within a molecule. wikipedia.org One of the most common methods for this is Mulliken population analysis. wikipedia.orgchemrxiv.org While Mulliken charges are known to be sensitive to the choice of basis set, they provide a useful qualitative picture of the electron distribution and can help in understanding the electrostatic interactions within a molecule and with its environment. wikipedia.org

For this compound, a Mulliken charge analysis would be expected to show a significant negative charge on the oxygen and nitrogen atoms, consistent with their high electronegativity. The carbon atom of the carbonyl group would likely carry a partial positive charge, making it an electrophilic center. The bromine atom, being electronegative, would also carry a partial negative charge, while the carbon atom to which it is attached would be more positive.

The following table provides an illustrative example of Mulliken charges for key atoms in a related pyridine derivative:

| Atom | Mulliken Charge (a.u.) |

| N (pyridine) | -0.55 |

| C (carbonyl) | +0.45 |

| O (carbonyl) | -0.50 |

| C-Br | +0.10 |

| Br | -0.15 |

These charge distributions are instrumental in rationalizing the molecule's reactivity and intermolecular interactions.

Solvation Studies and Solvent Effects on Pyridine Reactivity

The chemical reactivity and properties of a molecule can be significantly influenced by the solvent in which it is dissolved. Solvation studies, often performed using computational models such as the Polarizable Continuum Model (PCM), investigate the interactions between a solute molecule and the surrounding solvent molecules. These interactions can alter the solute's geometry, electronic structure, and reactivity.

Computational solvation studies can predict changes in spectroscopic properties, such as UV-Vis absorption spectra, in different solvents. They can also provide insights into how the solvent might mediate a chemical reaction by stabilizing transition states or intermediates. A combined approach of molecular dynamics simulations and quantum mechanics (QM/MM) can offer a detailed picture of the specific hydrogen bonding and other interactions between the pyridine derivative and solvent molecules. nih.gov

Reaction Mechanism Studies and Transition State Analysis using Computational Methods

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. acs.org By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. Transition state analysis provides the activation energy of a reaction, which is a key determinant of the reaction rate.

For this compound, computational studies could be employed to investigate a variety of potential reactions, such as nucleophilic substitution at the bromine-bearing carbon, or reactions involving the acetyl group. For example, a study of the Suzuki coupling reaction of a bromo-pyridine derivative could involve calculating the energies of the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

DFT calculations are widely used to locate transition state structures and compute their vibrational frequencies to confirm that they represent a true saddle point on the potential energy surface (i.e., having one imaginary frequency). By comparing the activation energies of different possible reaction pathways, the most likely mechanism can be determined. These theoretical predictions can then guide experimental work aimed at optimizing reaction conditions or developing new synthetic methodologies.

Applications in Advanced Organic Synthesis and Chemical Research

1-(4-Bromo-6-methoxypyridin-2-YL)ethanone as a Key Synthetic Intermediate

As a key intermediate, the compound serves as a foundational scaffold upon which greater molecular complexity can be built. The differential reactivity of its functional groups allows for sequential, site-selective modifications, providing a reliable pathway to diverse and highly functionalized molecules.

Fused heterocyclic systems are central to many areas of chemical science, and pyridyl ketones are established precursors for their synthesis. The acetyl group in this compound provides a reactive handle for condensation and cyclization reactions, enabling the construction of fused ring systems. Modern synthetic strategies, such as transition-metal-catalyzed acyl-transfer annulation, demonstrate how heteroaryl ketones can be used to rapidly assemble N-fused heterocycles. nih.gov In such a strategy, the ketone's acyl group is intramolecularly transferred to form a new ring system, a process driven by aromatization. nih.gov

The general approach for synthesizing fused pyridine (B92270) heterocycles often involves two primary strategies: constructing a new ring onto a pre-existing pyridine or building the pyridine ring onto another heterocyclic framework. ias.ac.in The subject compound is ideally suited for the first approach. For instance, the acetyl group can be elaborated into a larger side chain, which can then undergo intramolecular cyclization, utilizing either another position on the pyridine ring or a group introduced via the bromine atom. This provides access to a variety of pyrido-fused heterocycles, which are scaffolds of significant interest in medicinal chemistry and material science. ias.ac.in

Table 1: Representative Strategy for N-Fused Heterocycle Synthesis

| Step | Description | Purpose |

|---|---|---|

| 1. Initial Reaction | The heteroaryl ketone reacts with an alkyl bromide under palladium catalysis. | Forms an intermediate through acyl transfer. |

| 2. Annulation | An intramolecular cyclization event occurs. | Forms the new N-fused ring. |

| 3. Aromatization | The system rearomatizes to yield the stable final product. | Provides the thermodynamic driving force for the reaction. |

This table outlines a conceptual pathway based on modern acyl-transfer methodologies for building complex systems from heteroaryl ketones. nih.gov

Substituted pyridines are ubiquitous in pharmaceuticals and agrochemicals due to their ability to act as bioisosteres for phenyl rings and engage in specific hydrogen bonding interactions with biological targets. frontierspecialtychemicals.com this compound is a valuable precursor for creating such biologically active molecules. The bromine atom at the 4-position is a key functional group for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the attachment of a wide range of aryl, heteroaryl, or alkyl groups, which is a cornerstone of modern medicinal chemistry discovery programs. nih.govnih.gov

While specific, publicly disclosed synthetic routes for marketed drugs often remain proprietary, the value of this scaffold can be seen in patent literature concerning the synthesis of therapeutic agents. For example, brominated methoxypyridine structures are key intermediates in the synthesis of inhibitors for targets like the TRPC6 ion channel. The synthesis of such complex molecules often relies on the step-wise functionalization of a core structure like this compound. The ability to control the synthesis and diversification of such intermediates is crucial in the pharmaceutical industry for building libraries of compounds for screening and lead optimization. thieme.com

Derivatization for Analytical and Chiral Separation Purposes

The analysis of chiral compounds is critical in pharmaceutical development, as enantiomers often exhibit different pharmacological and toxicological profiles. While this compound is itself achiral, it can be readily converted into a chiral derivative for analytical purposes. A common strategy involves the asymmetric reduction of the ketone to a chiral secondary alcohol or its conversion to a chiral amine via reductive amination.

These chiral derivatives can then be reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated and quantified using standard achiral chromatography, most commonly high-performance liquid chromatography (HPLC). This indirect method of chiral separation is a robust and widely used technique.

Table 2: Hypothetical Scheme for Chiral Derivatization and Separation

| Step | Transformation | Reagent Example | Product | Analytical Outcome |

|---|---|---|---|---|

| 1 | Asymmetric Reductive Amination | Chiral Iridium Catalyst + Aniline + H₂ | Chiral 1-(4-Bromo-6-methoxypyridin-2-yl)ethanamine | Creates a racemic or enantiomerically enriched mixture of a chiral amine. |

| 2 | Derivatization | (R)-PyT-C (a chiral pyridylthiourea reagent) | Diastereomeric thiourea (B124793) derivatives | Forms two diastereomers that can be separated by reverse-phase HPLC. |

| 3 | Analysis | HPLC-UV or HPLC-MS | Two distinct peaks on the chromatogram | Allows for the quantification of the original enantiomeric composition of the amine. |

This table outlines a scientifically plausible workflow for the chiral analysis of a derivative of the target compound.

Role of Brominated and Methoxylated Pyridines in Catalysis and Material Science

The pyridine nucleus is a fundamental building block for ligands in coordination chemistry and catalysis. The electronic properties of the pyridine ring can be finely tuned by its substituents. In this compound, the methoxy (B1213986) group acts as an electron-donating group, increasing the electron density on the pyridine nitrogen and enhancing its ability to coordinate to metal centers. This modulation of ligand electronics can have a profound impact on the catalytic activity and stability of the resulting metal complex. For instance, electron-donating pyridine ligands have been shown to enhance catalytic currents in hydrogen evolution reactions.

Furthermore, functionalized pyridines are integral to the field of material science. They are used to construct complex ligands, such as terpyridines, which are employed in the creation of ruthenium-based sensitizers for dye-sensitized solar cells (DSSCs). frontierspecialtychemicals.com The substituents on the pyridine rings influence the photophysical and electrochemical properties of the final dye. Additionally, the unique electronic properties of methoxy-substituted pyridine derivatives make them suitable for applications in liquid crystals and other photovoltaic devices. The bromine atom provides a convenient point for polymerization or attachment to a surface, further expanding its utility in materials science.

Structure-Reactivity Relationships in Related Pyridyl Ethanone (B97240) Systems

The chemical behavior of this compound is governed by the interplay of its three key functional groups on the electron-deficient pyridine ring.

The Pyridine Ring and its Substituents: The pyridine nitrogen makes the ring electron-deficient, particularly at the 2, 4, and 6 positions. The methoxy group at C6 is electron-donating through resonance, which partially counteracts the ring's electron deficiency and can influence the regioselectivity of certain reactions. The acetyl group at C2 is strongly electron-withdrawing, further deactivating the ring towards electrophilic substitution but activating it for nucleophilic aromatic substitution.

The Bromine Atom: Located at the C4 position, the bromine atom is an excellent leaving group in nucleophilic aromatic substitution reactions, although this is less favorable than on a simple bromopyridine due to the lack of strong activating groups ortho or para to it. Its primary utility lies as a handle for a vast array of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.

The Acetyl Group: The ketone functionality is a versatile reaction site. The carbonyl carbon is electrophilic and subject to attack by nucleophiles. The ketone can be reduced to a secondary alcohol or serve as a precursor for imine formation followed by reduction (reductive amination). The α-methyl protons are acidic and can be deprotonated to form an enolate, enabling participation in aldol (B89426) and Claisen-Schmidt condensation reactions to build larger carbon skeletons.

This combination of functionalities allows for a predictable and controllable reaction sequence. For example, one could first perform a Suzuki coupling at the bromine position and then subsequently modify the acetyl group without interference.

Development of Novel Synthetic Methodologies Utilizing the Compound's Unique Functionalities

The unique structure of this compound makes it an excellent substrate for the development and validation of new synthetic methods. The presence of a reactive C-Br bond allows it to be used in the optimization of novel cross-coupling protocols, including those that use more accessible or "greener" coupling partners like organosilanes or that operate under milder conditions.

Modern synthetic chemistry has also focused heavily on late-stage functionalization via C-H activation. While the pyridine ring is generally deactivated, advanced catalytic systems could potentially target the C-H bonds at the 3 or 5 positions for direct functionalization, offering a more atom-economical approach to diversification compared to traditional methods. For instance, methods for C-H fluorination followed by nucleophilic aromatic substitution provide a powerful way to install a wide variety of functional groups onto heteroaromatic rings.

Furthermore, novel electrochemical methods are being developed for the functionalization of heterocycles. For example, electrochemical bromination of pyridines using directing groups showcases a move towards more sustainable and oxidant-free synthetic protocols. The functionalities present in the title compound make it a suitable candidate for exploring these emerging synthetic technologies.

Q & A

Q. Basic

- ¹H/¹³C NMR : The methoxy group (–OCH₃) appears as a singlet at δ ~3.8–4.0 ppm. The pyridinyl protons show distinct splitting patterns (e.g., doublets for H-3 and H-5 at δ 7.2–8.5 ppm) .

- IR Spectroscopy : Strong carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ and C–Br vibration at ~550–650 cm⁻¹ .

- MS (EI) : Molecular ion peak [M⁺] at m/z 229/231 (Br isotopic pattern) and fragmentation peaks from pyridine ring cleavage .

What strategies mitigate competing side reactions (e.g., dehalogenation, methoxy displacement) during functionalization of the pyridine ring?

Q. Advanced

- Protecting Groups : Temporarily protect the methoxy group with tert-butyldimethylsilyl (TBS) ethers to prevent nucleophilic displacement during cross-coupling (e.g., Suzuki-Miyaura) .

- Catalytic Systems : Use Pd(PPh₃)₄ with mild bases (K₂CO₃) to suppress β-hydride elimination in Heck reactions .

- Low-Temperature Halogenation : Perform bromination at 0°C to avoid Br migration or ring-opening side reactions .

How can researchers assess the compound’s purity and stability under varying storage conditions (e.g., light, humidity)?

Q. Basic

- HPLC : Use a C18 column (acetonitrile/water gradient) to quantify purity (>98%) and detect degradation products (e.g., de-brominated byproducts) .

- Stability Studies : Store samples in amber vials at –20°C under inert gas (N₂/Ar). Monitor degradation via accelerated aging tests (40°C/75% RH for 4 weeks) with periodic LC-MS analysis .

How does the electronic structure of this compound influence its biological activity (e.g., enzyme inhibition)?

Q. Advanced

- Computational Modeling : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces. The electron-withdrawing bromine and methoxy groups enhance electrophilicity at the carbonyl, facilitating nucleophilic attack in enzyme active sites .

- Structure-Activity Relationships (SAR) : Compare with analogs (e.g., 2-Bromo-1-(5-chloropyridin-2-yl)ethanone) to identify critical substituents. In vitro assays (IC₅₀ measurements) against target enzymes (e.g., kinases) validate predictions .

What crystallographic software and validation metrics are recommended for resolving disorder in the pyridine ring or ethanone moiety?

Q. Advanced

- SHELXLE : Manually adjust disorder models using real-space refinement tools. Apply "ISOR" and "DELU" restraints to thermal parameters for overlapping atoms .

- Validation Tools : Use PLATON’s ADDSYM to detect missed symmetry and check Rint values (<5%) for data quality .

How can researchers design derivatives of this compound for enhanced solubility without compromising bioactivity?

Q. Advanced

- Pro-drug Strategies : Introduce ionizable groups (e.g., phosphate esters) or PEGylation to improve aqueous solubility.

- Fragment-Based Design : Replace the methoxy group with polar substituents (e.g., –OH, –NH₂) and evaluate via SPR (surface plasmon resonance) binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.